Tributyrin

Description

This compound has been used in trials studying the treatment of Prostate Cancer and Unspecified Adult Solid Tumor, Protocol Specific.

This compound has been reported in Euglena gracilis and Caenorhabditis elegans with data available.

This compound is a triglyceride prodrug of butyric acid with potential antineoplastic activity. Butyrate, the active metabolite of this compound, inhibits histone deacetylase, resulting in increased differentiation, decreased proliferation, cell cycle arrest, and apoptosis in some tumor cell lines. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

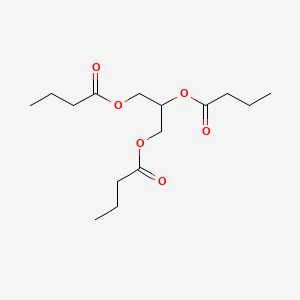

structure

Structure

3D Structure

Properties

IUPAC Name |

2,3-di(butanoyloxy)propyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-4-7-13(16)19-10-12(21-15(18)9-6-3)11-20-14(17)8-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXTWWCETRIEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052267 | |

| Record name | Glycerol tributyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless oily liquid | |

| Record name | Glycerol tributanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tributyrin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1142/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

307 °C | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

356 °F; 180 °C (Open cup) | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, BENZENE, Very soluble in alcohol and ether, In water, 133 mg/L at 37 °C, 0.133 mg/mL at 37 °C, insoluble in water; soluble in organic solvents, oils, miscible (in ethanol) | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol tributanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tributyrin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1142/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.032 at 20 °C, 1.034-1.037 | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tributyrin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1142/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.3X10-3 mm Hg at 25 °C /Estimated/ | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, Oily liquid | |

CAS No. |

60-01-5 | |

| Record name | Tributyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIBUTYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=661583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol tributyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tributyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S05LZ624MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol tributanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-75 °C | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol tributanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the mechanism of action of tributyrin

An In-depth Technical Guide on the Core Mechanism of Action of Tributyrin

Introduction

This compound is a triglyceride pro-drug of butyrate, a short-chain fatty acid (SCFA) of significant physiological importance.[1][2] Comprised of three butyrate molecules esterified to a glycerol backbone, this compound is designed to overcome the pharmacokinetic limitations of butyrate, such as its rapid absorption in the upper gastrointestinal tract and unpleasant odor.[3][4] Upon oral administration, this compound is hydrolyzed by intestinal lipases, ensuring a sustained release of butyrate into the small and large intestines.[1][4][5] This targeted delivery allows butyrate to exert its pleiotropic effects, which include histone deacetylase (HDAC) inhibition, gut microbiota modulation, activation of G-protein coupled receptors (GPCRs), and maintenance of intestinal barrier integrity. These mechanisms underpin its anti-inflammatory, anti-carcinogenic, and metabolic regulatory properties, making this compound a compound of high interest for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Butyrate Delivery and Bioavailability

This compound serves as an efficient carrier for butyrate. Unlike butyrate salts, which are readily absorbed in the stomach and upper small intestine, this compound is more lipophilic and resists gastric acid.[1][6][7] Pancreatic and intestinal lipases hydrolyze the ester bonds, releasing butyrate directly into the intestinal lumen.[1][6] In vitro digestion models show that while less than 5% of butyrate is released in the oral and gastric stages, approximately 75% is released in the small intestine, with the remainder available for the colon.[5][8] This delivery mechanism is crucial for achieving therapeutically relevant concentrations of butyrate in the distal gut.[7]

Histone Deacetylase (HDAC) Inhibition

A primary mechanism of butyrate is the inhibition of histone deacetylases (HDACs), particularly class I HDACs.[4][9][10] HDACs remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, butyrate promotes a state of histone hyperacetylation, which neutralizes the positive charge on histones, relaxes chromatin, and makes DNA more accessible to transcription factors.[10] This epigenetic modification alters the expression of numerous genes involved in critical cellular processes:

-

Cell Cycle Arrest: Butyrate induces the expression of cyclin-dependent kinase inhibitors like p21WAF1/Cip1, which leads to cell cycle arrest, often at the G1/S or G2/M transition.[11][12][13] This is associated with the hypophosphorylation of the retinoblastoma protein (Rb).[11]

-

Apoptosis: HDAC inhibition by butyrate modulates the expression of genes involved in apoptosis, such as the Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and the initiation of the mitochondrial apoptotic pathway.[12][14]

-

Cell Differentiation: Butyrate promotes the differentiation of various cell types, including muscle satellite cells, by epigenetically altering the expression of key myogenic transcription factors.[15][16]

Gut Microbiota Modulation

This compound significantly impacts the composition and function of the gut microbiome. In models of antibiotic-induced dysbiosis, this compound supplementation has been shown to restore microbial diversity, as measured by Chao1, Shannon, and Simpson indices.[17] Key effects include:

-

Promotion of Beneficial Bacteria: It increases the relative abundance of SCFA-producing bacteria such as Muribaculaceae, Bifidobacterium, Akkermansia mucinophila, and Parabacteroides.[6][17]

-

Inhibition of Pathogenic Bacteria: It can reduce the abundance of potentially harmful bacteria like Bacteroidetes and Enterococcus.[3]

-

Increased SCFA Production: By directly supplying butyrate and fostering the growth of butyrogenic bacteria, this compound elevates the intestinal concentrations of not only butyrate but also acetate and propionate, creating a positive feedback loop for gut health.[3][17][18]

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate acts as a signaling molecule by activating several metabolite-sensing GPCRs, including GPR109A (also known as HCA2), GPR43 (FFAR2), and GPR41 (FFAR3).[9][19] Activation of these receptors on intestinal epithelial and immune cells triggers various downstream signaling cascades that contribute to metabolic regulation and inflammation control.[9][20] For instance, the beneficial effects of this compound on glucose metabolism and adipose tissue inflammation in diet-induced obese mice were shown to be dependent on GPR109A activation.[21][22][23]

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory effects through multiple pathways:

-

Inhibition of NF-κB Pathway: Butyrate can suppress the activation of the pro-inflammatory NF-κB signaling pathway.[1]

-

Modulation of Cytokine Production: It downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), while increasing the production of the anti-inflammatory cytokine IL-10.[3][21][22]

-

NLRP3 Inflammasome Suppression: this compound has been shown to inhibit the over-activation of the NLRP3 inflammasome, a key component of the innate immune response, thereby reducing inflammation.[3][17]

Enhancement of Intestinal Barrier Integrity

A healthy gut barrier is crucial for preventing the translocation of harmful substances like lipopolysaccharide (LPS) into the bloodstream.[7] this compound strengthens the intestinal barrier by:

-

Upregulating Tight Junction Proteins: It increases the expression of key tight junction proteins, including Zonula occludens-1 (ZO-1) and Occludin.[3]

-

Increasing Mucin Production: It enhances the expression of MUC2, the primary mucin forming the protective mucus layer in the colon.[3]

-

Reducing Permeability Markers: Consequently, it downregulates serum levels of LPS and zonulin, which are markers of intestinal permeability.[3]

Quantitative Data Summary

The effects of this compound have been quantified across various experimental models. The following tables summarize key findings.

Table 1: Anti-proliferative and Pro-apoptotic Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | This compound Concentration | Result | Reference |

|---|---|---|---|---|---|

| PC-3 | Prostate Cancer | IC50 | 0.8 mM | - | [24] |

| TSU-PR1 | Prostate Cancer | IC50 | 1.2 mM | - | [24] |

| LNCaP | Prostate Cancer | IC50 | 3.1 mM | - | [24] |

| SGC-7901 | Gastric Cancer | Apoptosis Rate | 2 mmol·L⁻¹ (72 h) | 41.5% | [14] |

| SGC-7901 | Gastric Cancer | [³H]-TdR Uptake | 2 mmol·L⁻¹ (72 h) | 92.2% reduction | [14] |

| PC3 | Prostate Cancer | Apoptotic Nuclei | 0.1 mM (in vivo) | 38% |[13] |

Table 2: Effects of this compound on Gut Microbiota and Short-Chain Fatty Acids (SCFAs) in Antibiotic-Treated Mice

| Parameter | Group | Result | Significance | Reference |

|---|---|---|---|---|

| Microbial Diversity | ||||

| Chao1 Index | Low-dose TB vs. Model | Significantly Higher | P<0.05 | [17] |

| Shannon Index | Low-dose TB vs. Model | Significantly Higher | P<0.05 | [17] |

| Simpson Index | Low-dose TB vs. Model | Significantly Higher | P<0.05 | [17] |

| SCFA Levels | ||||

| Acetic Acid | Low-dose TB vs. Model | Significantly Higher | - | [17] |

| Propionic Acid | Low-dose TB vs. Model | Significantly Higher | - | [17] |

| Butyric Acid | Low-dose TB vs. Model | Significantly Higher | - |[17] |

Table 3: Anti-inflammatory Effects of this compound in Animal Models

| Model | Tissue | Marker | Effect | Reference |

|---|---|---|---|---|

| High-Fat Diet (Mice) | Adipose Tissue | IL-1β | Reduction | [21][22] |

| High-Fat Diet (Mice) | Adipose Tissue | TNF-α | Reduction | [21][22] |

| High-Fat Diet (Mice) | Adipose Tissue | IL-10 | Increase | [21][22] |

| Antibiotic-Treated (Mice) | Intestinal Tissue | TNF-α | Downregulation | [3] |

| Antibiotic-Treated (Mice) | Intestinal Tissue | IL-6 | Downregulation | [3] |

| Antibiotic-Treated (Mice) | Intestinal Tissue | IL-1β | Downregulation | [3] |

| Antibiotic-Treated (Mice) | Intestinal Tissue | NLRP3 | Downregulation |[3] |

Experimental Protocols

Cell Viability and Apoptosis Assays

-

Cell Culture: Human cancer cell lines (e.g., SGC-7901, PC-3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 h). MTT solution (5 mg/mL) is added to each well, and cells are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Apoptosis Analysis (Flow Cytometry): After treatment with this compound, cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C. Cells are then washed and resuspended in PBS containing propidium iodide (PI) and RNase A. The DNA content is analyzed using a flow cytometer to determine the percentage of cells in the sub-G1 phase, which is indicative of apoptosis.

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, p21). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Gut Microbiota and SCFA Analysis in Animal Models

-

Animal Model: An intestinal dysbiosis model is established in C57BL/6 mice by administering a broad-spectrum antibiotic (e.g., ceftriaxone sodium, 400 mg/mL) via gavage for 7 days.[3] Following this, mice are treated with this compound (e.g., low dose: 0.3 g/kg BW; high dose: 3 g/kg BW) or a vehicle control for a specified period (e.g., 11 days).[3]

-

16S rRNA Gene Sequencing: Fresh fecal samples are collected and stored at -80°C. Total microbial DNA is extracted using a commercial kit. The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR. The amplicons are purified, quantified, and sequenced on an Illumina sequencing platform. Raw sequencing data is processed using bioinformatics pipelines (e.g., QIIME2) to perform quality filtering, denoising, taxonomic classification, and calculation of alpha and beta diversity indices.

-

SCFA Quantification (GC-MS): Fecal or cecal contents are homogenized, acidified, and extracted with ether. The supernatant is collected for analysis by a gas chromatograph coupled with a mass spectrometer (GC-MS). A standard curve with known concentrations of acetic, propionic, and butyric acid is used for quantification.

In Vitro Digestion Model (SHIME®)

-

Model Setup: The Simulator of the Human Intestinal Microbial Environment (SHIME®) is a multi-compartment dynamic model simulating the stomach, small intestine, and different regions of the colon. The model is inoculated with a stable fecal microbiota from a healthy human donor.

-

This compound Administration: A capsule or softgel formulation of this compound is introduced into the stomach compartment. The model simulates physiological conditions, including pH, retention time, and addition of digestive enzymes (e.g., pancreatic lipases) in the respective compartments.[6]

-

Sample Analysis: Samples are collected from the small intestine and colon compartments over time. Butyrate concentrations are measured using methods like GC-MS to determine the release profile and stability of this compound and its conversion to butyrate.[6]

Visualizations: Pathways and Workflows

References

- 1. This compound: The Gut Health Optimizer [blog.priceplow.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound alleviates gut microbiota dysbiosis to repair intestinal damage in antibiotic-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | this compound (CoreBiome®) enhances butyrate levels and modulates the gut microbiota, barrier function, and immune response in vitro [frontiersin.org]

- 7. compoundsolutions.com [compoundsolutions.com]

- 8. In Vitro Digestion and Fermentation of Microencapsulated this compound for the Delivery of Butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Butyric acid - Wikipedia [en.wikipedia.org]

- 10. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Initiation of growth arrest and apoptosis of MCF-7 mammary carcinoma cells by this compound, a triglyceride analogue of the short-chain fatty acid butyrate, is associated with mitochondrial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sodium butyrate and this compound induce in vivo growth inhibition and apoptosis in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits human gastric cancer SGC-7901 cell growth by inducing apoptosis and DNA synthesis arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dietary this compound, an HDAC inhibitor, promotes muscle growth through enhanced terminal differentiation of satellite cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. drclarkstore.com [drclarkstore.com]

- 18. Amazon [casadesante.com]

- 19. Metabolite-Sensing G Protein-Coupled Receptors Connect the Diet-Microbiota-Metabolites Axis to Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. This compound Attenuates Metabolic and Inflammatory Changes Associated with Obesity through a GPR109A-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Attenuates Metabolic and Inflammatory Changes Associated with Obesity through a GPR109A-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound induces differentiation, growth arrest and apoptosis in androgen-sensitive and androgen-resistant human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tributyrin as a Butyrate Prodrug for Gut Health

Introduction: The Butyrate Paradox and the Prodrug Solution

Butyrate, a four-carbon short-chain fatty acid (SCFA), is a principal metabolite produced by the microbial fermentation of dietary fibers in the colon.[1][2] It is a cornerstone of gut health, serving as the primary energy source for colonocytes, enhancing the intestinal barrier, and exerting potent anti-inflammatory and immunomodulatory effects.[1][3][4][5] However, the therapeutic application of butyrate is hampered by significant challenges. Direct oral supplementation with butyrate salts (e.g., sodium butyrate) is limited by its unpleasant odor, rapid absorption in the upper gastrointestinal tract, and rapid metabolism, which prevents effective delivery to the distal colon.[6][7][8]

This compound, a triglyceride prodrug of butyrate, elegantly circumvents these limitations.[3][6] It is composed of three butyrate molecules esterified to a glycerol backbone, rendering it odorless and more stable in the upper digestive tract.[2][8][9] This stability allows it to transit through the stomach and small intestine largely intact. Upon reaching the small intestine, this compound is hydrolyzed by pancreatic lipases, which slowly release butyrate, ensuring sustained delivery to the colon.[2][9] This technical guide provides a comprehensive overview of this compound, focusing on its mechanisms of action, experimental validation, and quantitative outcomes.

Mechanism of Action: From Prodrug to Cellular Effect

The therapeutic efficacy of this compound is predicated on the biological activities of its active moiety, butyrate. Once released, butyrate modulates intestinal homeostasis through several key signaling pathways.

Histone Deacetylase (HDAC) Inhibition

A primary mechanism of butyrate is the inhibition of histone deacetylase (HDAC) activity.[1][10][11] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin structure and facilitates the transcription of specific genes.[10][11] This epigenetic modulation affects only about 2% of mammalian genes, often targeting those with Sp1/Sp3 binding sites in their promoters.[10] A critical target is the CDKN1A gene, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases that leads to cell cycle arrest.[10] This mechanism is central to butyrate's anti-proliferative effects observed in colon cancer cells.[6][10]

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate also functions as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), notably GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A.[1][12][13] These receptors are expressed on the surface of various cells, including colonic epithelial cells and immune cells.[1][14]

-

GPR41 and GPR43 Activation: Binding of butyrate to these receptors on intestinal epithelial cells can influence hormone secretion (e.g., GLP-1) and regulate immune responses.[1][15][16] In immune cells, GPCR activation modulates inflammatory cascades, contributing to butyrate's anti-inflammatory properties.[14]

-

GPR109A Activation: This receptor is crucial for butyrate-mediated induction of IL-18 in the colonic epithelium and plays a role in regulating the differentiation of regulatory T cells (Tregs) and suppressing inflammation.[1][17]

Enhancement of Intestinal Barrier Function

Butyrate is vital for maintaining the integrity of the intestinal epithelial barrier.[4][5] It achieves this by upregulating the expression of tight junction proteins, including claudins, occludin, and zonula occludens-1 (ZO-1).[4][9][15] For instance, studies have shown that this compound administration significantly increases the gene expression of claudin-4.[15] A fortified barrier prevents the translocation of harmful substances like lipopolysaccharide (LPS) from the gut lumen into circulation, thereby reducing systemic inflammation.[9]

Anti-Inflammatory and Immunomodulatory Effects

Butyrate exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[3][18] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9][13] Simultaneously, it can promote the expression of anti-inflammatory cytokines like IL-10.[5][17] this compound supplementation has been shown to downregulate the expression of inflammatory genes like toll-like receptor 2 (TLR2) and IL-1β in intestinal tissue.[15]

Modulation of Gut Microbiota

This compound supplementation can beneficially alter the composition of the gut microbiota.[9][19] Studies indicate that it can increase the abundance of other SCFA-producing bacteria, such as Ruminococcaceae and Lachnospiraceae, creating a positive feedback loop that further enhances gut health.[15]

Quantitative Data from Preclinical and In Vitro Studies

The effects of this compound have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Summary of Preclinical (Animal) Studies on this compound

| Animal Model | Study Duration | This compound Dosage | Key Quantitative Findings | Reference |

| Pre-weaned Dairy Calves | 56 days | 2 g/L of milk | Diarrhea frequency decreased significantly (P < 0.001); Jejunal villus height increased (P < 0.001); Jejunal TLR2 gene expression downregulated (P = 0.045); Jejunal & Ileal claudin-4 gene expression upregulated (P = 0.022 & P = 0.029, respectively); Ileal GPR41 gene expression upregulated (P = 0.019). | [15] |

| Antibiotic-Treated Mice | 11 days | 0.3 g/kg BW (Low Dose) & 3 g/kg BW (High Dose) | Low-dose TB was more effective; it significantly upregulated tight junction proteins ZO-1 and Occludin, and downregulated serum LPS, TNF-α, IL-6, and IL-1β. | [9] |

| DSS-Induced Colitis Mice | Not specified | Supplemented in diet | Prevented weight loss and colon shortening; Significantly suppressed inflammation and impeded epithelial damage and hyperplasia. | [20] |

| Diet-Induced Obese Mice | 6 weeks | Not specified | Reduced body weight gain, improved insulin responsiveness, and decreased hepatic triglycerides; Reduced IL-1β and TNF-α and increased IL-10, Tregs, and M2-macrophages in adipose tissue. | [17] |

| Broiler Chickens | 35 days | Iso-butyric level to sodium butyrate | Significantly improved body weight gain at Day 35 (0.116 kg more than control, p = 0.008); Significantly improved Feed Conversion Ratio (FCR) from Day 9-25 (5-point improvement, p = 0.006). | [21] |

| Weaning Piglets | Not specified | 0.2% of diet | Increased relative abundance of Oscillospira, Oscillibacter, and Butyrivibrio, which were positively correlated with average daily gain and body weight. | [19] |

Table 2: Summary of In Vitro Studies on this compound

| Cell Line | This compound Concentration | Key Quantitative Findings | Reference |

| Caco-2 (Human Colon Cancer) | Not specified | More potent than butyrate in inhibiting growth and inducing differentiation; Increased binding of (OH)2D3 to its receptor 1.5-fold. | [6] |

| SHIME® Model (Human Gut Simulation) | Not specified | After 3 weeks, 51-59% of this compound reached the colon; Increased butyrate levels and abundance of Bifidobacterium spp. and Akkermansia mucinophila. | [22] |

Table 3: Pharmacokinetic Comparison

| Study Design | Butyrate Product | Key Pharmacokinetic Parameters | Reference |

| Randomized, crossover clinical trial (n=10 men) | This compound (TB), Sodium Butyrate (NaB), Lysine Butyrate (LysB) | AUC (Area Under the Curve) 0-210 min: NaB (144 µg/mL/min) and LysB (189 µg/mL/min) were significantly greater than TB (108 µg/mL/min). Cmax (Maximum Concentration): NaB (2.51 µg/mL) and LysB (4.53 µg/mL) were significantly greater than TB (0.91 µg/mL). | [23] |

Note: The pharmacokinetic data suggests that while salt forms of butyrate lead to a higher and faster peak in systemic circulation, this compound's lower Cmax and AUC may reflect its intended slower release and primary action within the colon, rather than systemic absorption.[23]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this compound research.

DSS-Induced Colitis Animal Model

Objective: To induce colitis in mice to study the anti-inflammatory effects of this compound.

Methodology:

-

Animal Selection: C57BL/6 mice are commonly used. Animals are acclimatized for at least one week before the experiment.

-

Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 consecutive days.[20]

-

This compound Administration: The treatment group receives a diet supplemented with this compound, while the control group receives a standard chow diet.[20] Administration typically starts concurrently with or slightly before DSS induction.

-

Monitoring: Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study period, mice are euthanized. The colon is excised, its length is measured, and tissue samples are collected for histological analysis, gene expression studies (qPCR), and cytokine measurements (ELISA).

Quantification of Butyrate in Fecal Samples

Objective: To measure the concentration of butyrate delivered to the colon.

Methodology:

-

Sample Preparation: Fecal samples are collected, weighed, and homogenized in a suitable solvent (e.g., saturated NaCl solution with sulfuric acid).

-

Extraction: Diethyl ether is added to the homogenate to extract the short-chain fatty acids. The mixture is vortexed and centrifuged to separate the layers. The ether layer containing the SCFAs is collected.

-

Derivatization (Optional but common): The extracted SCFAs are often derivatized (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to improve their volatility and detection by gas chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The prepared sample is injected into a GC-MS system. The compounds are separated based on their boiling points in the gas chromatography column and then identified and quantified by the mass spectrometer based on their mass-to-charge ratio. An internal standard (e.g., 2-ethylbutyric acid) is used for accurate quantification.

Gene Expression Analysis of Tight Junction and Inflammatory Markers

Objective: To quantify the effect of this compound on the expression of key genes in intestinal tissue.

Methodology:

-

RNA Extraction: Total RNA is isolated from intestinal tissue samples using a commercial kit (e.g., TRIzol reagent or RNeasy Kit). RNA quality and quantity are assessed using a spectrophotometer.

-

Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

Quantitative PCR (qPCR): The qPCR reaction is prepared using the cDNA template, specific primers for the target genes (e.g., CLDN4, TLR2, IL1B), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The amplification data is used to determine the cycle threshold (Ct) value for each gene. The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH or β-actin).

Visualizations: Pathways and Workflows

This compound Metabolism and Delivery

Caption: Metabolic pathway of this compound from ingestion to butyrate release in the colon.

Butyrate's Core Signaling Pathways

Caption: Key signaling mechanisms of butyrate: GPCR activation and HDAC inhibition.

Experimental Workflow: DSS-Induced Colitis Model

Caption: Standard experimental workflow for evaluating this compound in a DSS colitis model.

Conclusion and Future Directions

This compound stands out as a pharmacokinetically superior prodrug for delivering butyrate to the colon. Its ability to bypass upper GI absorption allows for targeted action in the lower intestine, where butyrate exerts its beneficial effects through HDAC inhibition, GPCR signaling, and direct nourishment of colonocytes. Preclinical data robustly supports its role in enhancing gut barrier function, mitigating inflammation, and beneficially modulating the gut microbiota.

While the mechanistic basis and preclinical evidence for this compound are strong, there is a clear need for more large-scale, randomized controlled clinical trials in humans.[3][18] Future research should focus on:

-

Defining optimal dosages for specific conditions such as Inflammatory Bowel Disease (IBD) and colorectal cancer prevention.[3]

-

Investigating long-term safety and efficacy in diverse patient populations.[3]

-

Exploring its synergistic potential with other therapies, such as prebiotics, probiotics, and conventional anti-inflammatory agents.

-

Elucidating its systemic effects , particularly on the gut-brain axis and metabolic health, for which preliminary evidence is promising.[17][24][25]

For drug development professionals, this compound represents a compelling molecule with a strong scientific rationale and a clear therapeutic window for addressing a range of gut-related and inflammatory disorders.

References

- 1. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. casadesante.com [casadesante.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. mdpi.com [mdpi.com]

- 5. biomesight.com [biomesight.com]

- 6. This compound, a stable and rapidly absorbed prodrug of butyric acid, enhances antiproliferative effects of dihydroxycholecalciferol in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. calidbio.com [calidbio.com]

- 9. This compound alleviates gut microbiota dysbiosis to repair intestinal damage in antibiotic-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Frontiers | Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics [frontiersin.org]

- 13. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound administration improves intestinal development and health in pre-weaned dairy calves fed milk replacer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Butyrate Aids Digestive Tract Health: Discover New this compound Plus [wellnessresources.com]

- 17. This compound Attenuates Metabolic and Inflammatory Changes Associated with Obesity through a GPR109A-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. caringsunshine.com [caringsunshine.com]

- 19. Implications of this compound on Gut Microbiota Shifts Related to Performances of Weaning Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Protects the Colon from DSS-induced Colitis | Sciety [sciety.org]

- 21. scialert.net [scialert.net]

- 22. Frontiers | this compound (CoreBiome®) enhances butyrate levels and modulates the gut microbiota, barrier function, and immune response in vitro [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. This compound: The Gut Health Optimizer [blog.priceplow.com]

- 25. nortonhealthcareprovider.com [nortonhealthcareprovider.com]

The Metabolic Journey of Tributyrin In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of tributyrin, a synthetic triglyceride and prodrug of butyric acid, within a biological system. This compound serves as an efficient delivery vehicle for butyrate, a short-chain fatty acid with significant therapeutic potential, overcoming the pharmacokinetic limitations of direct butyrate administration. This document details the absorption, distribution, metabolism, and excretion of this compound and its key metabolite, butyrate, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Absorption and Metabolism

This compound is a prodrug designed for enhanced stability and absorption compared to butyric acid, which has an unpleasant odor and is rapidly metabolized.[1] Following oral administration, this compound travels to the small intestine where it undergoes hydrolysis.[2][3]

1.1. Hydrolysis by Lipases The primary metabolic step is the enzymatic hydrolysis of the this compound molecule. This process is catalyzed by extracellular lipases, such as pancreatic lipase, in the gastrointestinal tract.[4][5] The hydrolysis reaction cleaves the ester bonds, releasing three molecules of butyric acid and one molecule of glycerol.[2][6]

1.2. Absorption of Metabolites The liberated butyrate is rapidly absorbed by intestinal epithelial cells.[3] Butyrate serves as the primary energy source for colonocytes, the epithelial cells of the colon.[7] It is transported into these cells and enters the mitochondria to undergo β-oxidation, forming acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for ATP production.[7][8]

The glycerol backbone is also absorbed and can enter metabolic pathways.[9] In the liver, glycerol is a substrate for gluconeogenesis or can be converted to lactate via glycolysis.[10] Some gut microbes can also metabolize glycerol, potentially forming products like acrolein.[11]

Distribution and Pharmacokinetics

Following absorption, butyrate is distributed throughout the body via systemic circulation. Pharmacokinetic studies in both rodents and humans have demonstrated that oral administration of this compound leads to quantifiable plasma concentrations of butyrate.[12][13]

2.1. Quantitative Pharmacokinetic Data The tables below summarize key pharmacokinetic parameters for butyrate following oral administration of this compound from various in vivo studies.

Table 1: Pharmacokinetics of Butyrate after Oral this compound Administration in Rodents

| Species | Dose (g/kg) | Cmax (mM) | Tmax (min) | AUC | Reference |

|---|---|---|---|---|---|

| Mouse | 3.1 | ~0.5 | 45 | Increased with dose | [12] |

| Mouse | 5.2 | ~0.9 | 45 | Increased with dose | [12] |

| Mouse | 7.8 | ~1.0 | 15-60 | Increased with dose | [12] |

| Mouse | 10.3 | ~1.75 | 15-60 | Increased with dose | [12] |

| Rat | 10.3 | ~3.0 | 75 | Not specified |[12] |

Table 2: Pharmacokinetics of Butyrate after Oral this compound Administration in Humans

| Study Population | Dose | Cmax (mM) | Tmax (h) | Notes | Reference |

|---|---|---|---|---|---|

| Solid Tumor Patients | 50-400 mg/kg/day | 0 - 0.45 | 0.25 - 3 | Peak concentrations increased with dose. | [13] |

| Advanced Solid Tumor Patients | 150-200 mg/kg (3x daily) | Median: 0.052 | Not specified | Considerable interpatient variability. | A median butyrate concentration of 52 microM was obtained but there was considerable interpatient variability.[14] |

Signaling Pathways of Butyrate

Butyrate is not only a crucial energy source but also a potent signaling molecule. It functions as a histone deacetylase (HDAC) inhibitor and as a ligand for several G-protein coupled receptors (GPCRs), most notably GPR109A.[7][14]

3.1. GPR109A Signaling Activation of GPR109A by butyrate in colon cells can initiate anti-inflammatory and tumor-suppressive effects.[14] This signaling cascade involves coupling to G-proteins (Gi/o), which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15] In colorectal cancer cells, this pathway can suppress the pro-inflammatory NF-κB pathway and inhibit the AKT signaling pathway, leading to reduced glucose metabolism and enhanced chemosensitivity.[14][16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's metabolic fate.

4.1. In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine the plasma concentration-time profile of butyrate following oral administration of this compound.

-

Animal Model: Female Sprague-Dawley rats or CD2F1 mice.[12]

-

Dosing:

-

Blood Sampling:

-

Serial blood samples (e.g., 50-100 µL) are collected from the tail vein or other appropriate site at multiple time points post-dose (e.g., 5, 15, 30, 45, 60, 90, 120, 180, 240 minutes).

-

Blood is collected into tubes containing an anticoagulant (e.g., heparin) and an enzyme inhibitor. It is crucial to immediately add an inhibitor like Phenylmethylsulfonyl fluoride (PMSF) to a final concentration of 5 mM to prevent the ex vivo hydrolysis of this compound by plasma esterases.[18]

-

-

Sample Processing:

-

Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).[19]

-

Plasma samples are stored at -80°C until analysis.

-

-

Analysis: Plasma butyrate concentrations are determined by a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).[12][18]

4.2. Analytical Method for this compound and Butyrate in Plasma by GC-MS

-

Objective: To simultaneously quantify this compound and its metabolite butyrate in plasma samples.[18]

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL plasma sample, add an internal standard.

-

Precipitate plasma proteins by adding 200 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[19]

-

Transfer the supernatant to a clean vial for GC-MS analysis.

-

-

Instrumentation:

-

Quantification:

-

Construct calibration curves using standards of known concentrations of this compound and butyrate prepared in a blank matrix.

-

The concentration of analytes in the samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

The method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ). For example, a validated method showed linearity from 0.1-2.0 µM for this compound and 1-20 µM for butyrate, with an LOQ of 0.1 µM and 1.0 µM, respectively.[18]

-

Excretion

The metabolic fate of butyrate largely concludes with its utilization as an energy substrate. Once butyrate enters the TCA cycle as Acetyl-CoA, it is completely oxidized to carbon dioxide (CO₂) and water, with the energy captured as ATP.[7] Therefore, the primary route of "excretion" for the carbon atoms from butyrate is via respiration as CO₂. Any butyrate that is not metabolized by colonocytes or the liver and enters systemic circulation may be utilized by other tissues or eventually filtered by the kidneys, though significant urinary excretion is not a primary clearance pathway due to its rapid metabolism.[4] The glycerol component is metabolized primarily in the liver, and its carbon skeleton can be incorporated into glucose or other intermediates, sharing the same ultimate fate of energy production or biosynthesis.[10]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of dietary this compound on intestinal mucosa development, mitochondrial function and AMPK-mTOR pathway in weaned pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Microbiome and Butyrate Regulate Energy Metabolism and Autophagy in the Mammalian Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PathWhiz [smpdb.ca]

- 9. mdpi.com [mdpi.com]

- 10. Differential Metabolism of Glycerol Based on Oral versus Intravenous Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gut Microbial Glycerol Metabolism as an Endogenous Acrolein Source - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of this compound or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]

- 18. Determination of this compound and its metabolite butyrate in Wistar rat plasma samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

role of tributyrin in intestinal barrier function

An In-Depth Technical Guide on the Role of Tributyrin in Intestinal Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intestinal barrier is a complex, multi-layered system crucial for maintaining gut homeostasis by regulating the passage of nutrients while restricting harmful substances. Compromised barrier function, often termed "leaky gut," is implicated in a wide range of inflammatory and metabolic diseases. This compound, a triglyceride pro-drug of butyric acid, has emerged as a significant modulator of intestinal barrier integrity. This technical guide provides a comprehensive overview of the mechanisms through which this compound reinforces the intestinal barrier, focusing on its effects on tight junction proteins, inflammatory signaling pathways, and the gut microbiota. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and development in this field.

Introduction: The Intestinal Barrier and the Role of Butyrate

The intestinal epithelial barrier is primarily maintained by tight junctions (TJs), complex protein structures that seal the paracellular space between adjacent epithelial cells. Key transmembrane proteins, including claudins and occludin, and scaffolding proteins like Zonula Occludens (ZO-1), are central to TJ integrity. The gut microbiota produces short-chain fatty acids (SCFAs), such as butyrate, through the fermentation of dietary fiber. Butyrate is the preferred energy source for colonocytes and plays a vital role in maintaining gut health.[1] However, direct supplementation with butyrate is challenging due to its instability in the upper gastrointestinal tract.

This compound, a more stable precursor, is composed of three butyrate molecules esterified to a glycerol backbone.[2] It bypasses gastric degradation and is hydrolyzed by pancreatic lipases in the small intestine, ensuring a sustained release of butyrate into the intestinal lumen.[3][4] This targeted delivery makes this compound an effective agent for enhancing intestinal barrier function.[5][6]

Mechanisms of Action of this compound on the Intestinal Barrier

This compound exerts its beneficial effects through multiple interconnected mechanisms, primarily mediated by the released butyrate. These include the enhancement of physical barrier components, modulation of the gut microbiota, and potent anti-inflammatory activity.

Enhancement of the Physical Barrier: Tight Junction Regulation

Butyrate derived from this compound directly influences the expression and localization of TJ proteins, which are critical for sealing the paracellular pathway. Studies have shown that this compound supplementation can upregulate the expression of key tight junction proteins, thereby strengthening the epithelial barrier.[2][7]

-

Upregulation of ZO-1 and Occludin: In a mouse model of antibiotic-induced intestinal injury, this compound intervention significantly increased the expression of ZO-1 and Occludin.[2]

-

Increased Mucin Production: The protective mucus layer is another critical component of the intestinal barrier. This compound has been shown to increase the number of intestinal goblet cells and the expression of Mucin 2 (MUC2), the primary mucin forming the colonic mucus layer.[2][8]

-

Improved Intestinal Morphology: this compound promotes the health and development of the intestinal lining by increasing villus height and the ratio of villus height to crypt depth, which expands the area for nutrient absorption and reinforces the barrier.[7][9]

Anti-Inflammatory Effects

Chronic inflammation is a key driver of intestinal barrier dysfunction. This compound demonstrates significant anti-inflammatory properties by modulating critical signaling pathways.

-

Inhibition of the NF-κB Pathway: Butyrate can suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, reducing the production of inflammatory cytokines like TNF-α and IL-6.[10][11]

-

NLRP3 Inflammasome Inhibition: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, can drive intestinal inflammation.[2] This inhibition leads to reduced levels of pro-inflammatory cytokines IL-1β and IL-18.[2]

-

Activation of GPR109A: Butyrate acts as a ligand for G-protein coupled receptor 109A (GPR109A). Activation of this receptor on intestinal epithelial and immune cells triggers anti-inflammatory responses.[12][13]

Modulation of Gut Microbiota

This compound positively influences the composition of the gut microbiome, creating an environment that favors gut health. It promotes the growth of beneficial, SCFA-producing bacteria such as Bifidobacterium and Akkermansia mucinophila while inhibiting potentially pathogenic bacteria.[2][3] This shift helps restore microbial balance (eubiosis), which is essential for a healthy intestinal barrier.

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from key studies investigating the impact of this compound and its derivatives on intestinal barrier function and related inflammatory markers.

Table 1: Effect of this compound on Intestinal Barrier Proteins and Morphology in Antibiotic-Treated Mice

| Parameter | Control Group | Antibiotic Model Group | Low-Dose this compound Group | High-Dose this compound Group |

| ZO-1 Expression (relative) | High | Significantly Reduced | Significantly Increased vs. Model | Increased vs. Model |

| Occludin Expression (relative) | High | Significantly Reduced | Significantly Increased vs. Model | Increased vs. Model |

| MUC2 Expression (relative) | High | Significantly Reduced | Significantly Increased vs. Model | No Significant Change |

| Goblet Cell Count | Normal | Depleted and Disordered | Significantly Increased vs. Model | No Significant Change |

| Data synthesized from a study on C57BL/6 mice with antibiotic-induced intestinal injury.[2] |

Table 2: Effect of this compound on Inflammatory Markers and Serum Endotoxins in Antibiotic-Treated Mice

| Parameter | Control Group | Antibiotic Model Group | Low-Dose this compound Group | High-Dose this compound Group |

| Serum LPS (relative level) | Low | Significantly Increased | Significantly Decreased vs. Model | Decreased vs. Model |

| Serum Zonulin (relative level) | Low | Significantly Increased | Significantly Decreased vs. Model | Decreased vs. Model |

| Colonic TNF-α (mRNA level) | Low | Significantly Increased | Significantly Decreased vs. Model | No Significant Change |

| Colonic IL-6 (mRNA level) | Low | Significantly Increased | Significantly Decreased vs. Model | No Significant Change |

| Colonic IL-1β (mRNA level) | Low | Significantly Increased | Significantly Decreased vs. Model | No Significant Change |

| Colonic NLRP3 (mRNA level) | Low | Significantly Increased | Significantly Decreased vs. Model | No Significant Change |

| Data synthesized from a study on C57BL/6 mice with antibiotic-induced intestinal injury.[2] |

Table 3: Effect of Butyrate Derivatives on Transepithelial Electrical Resistance (TEER) in IPEC-J2 Cells

| Treatment (Concentration) | TEER (Ω·cm²) at 48h (Change vs. Control) | TEER (Ω·cm²) at 72h (Change vs. Control) |

| Butyric Acid (4 mM) | Linear Increase (p < 0.05) | Linear Increase (p < 0.05) |

| Sodium Butyrate (8 mM) | Linear Increase (p < 0.05) | No Significant Change |

| Monobutyrin (8 mM) | Linear Increase (p < 0.05) | Linear Increase (p < 0.05) |

| This compound (4 mM) | No Significant Effect | No Significant Effect |

| Data from an in vitro study using a porcine intestinal epithelial cell line (IPEC-J2).[14][15] Note: The lack of direct effect of this compound on TEER in this model may be due to insufficient lipase activity in the cell culture system to hydrolyze this compound into active butyrate. |

Signaling Pathways and Visualizations

This compound's mechanisms are best understood through its influence on key cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

Butyrate released from this compound can suppress inflammation through multiple routes, including the inhibition of the NF-κB and NLRP3 inflammasome pathways and the activation of the GPR109A receptor.

Caption: this compound's anti-inflammatory action via Butyrate.

Tight Junction Regulation Pathway

Butyrate enhances barrier integrity by promoting the expression of tight junction proteins. This is partly achieved by providing energy to epithelial cells and through signaling pathways that influence gene transcription.

Caption: How this compound strengthens tight junctions.

Experimental Protocols

Reproducible and standardized methodologies are essential for studying intestinal barrier function. The following sections detail protocols for key in vitro and in vivo assays.

In Vitro Intestinal Barrier Model: Caco-2 Cells

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model that spontaneously differentiates into a monolayer of polarized enterocytes resembling the small intestine epithelium.[16][17]

Caption: Experimental workflow for Caco-2 cell barrier studies.

Protocol: Caco-2 Cell Culture and Differentiation

-

Cell Seeding: Seed Caco-2 cells at a density of approximately 6 x 10⁴ cells/cm² onto polycarbonate membrane Transwell inserts (e.g., 0.4 µm pore size).

-

Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Differentiation: Culture the cells for 21 days post-seeding. Change the medium in both the apical and basolateral compartments every 2-3 days.

-

Integrity Confirmation: The formation of a functional barrier is confirmed by measuring Transepithelial Electrical Resistance (TEER). Differentiated monolayers typically exhibit TEER values >250 Ω·cm².[18]

Measurement of Transepithelial Electrical Resistance (TEER)

TEER is a quantitative measure of the integrity of the tight junction-sealed paracellular pathway in cell culture monolayers.[19]

Protocol:

-

Equipment: Use an epithelial volt-ohm meter (EVOM) with "chopstick" electrodes.

-

Equilibration: Allow the cell culture plates and medium to equilibrate to room temperature for 15-20 minutes before measurement.

-

Measurement: Sterilize the electrodes with 70% ethanol and rinse with sterile PBS or culture medium. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are submerged but not touching the cell monolayer.

-

Calculation: Record the resistance reading (in Ω). To calculate the TEER (in Ω·cm²), subtract the resistance of a blank insert (containing medium but no cells) and multiply by the surface area of the membrane.

-

TEER (Ω·cm²) = (R_total - R_blank) x Membrane Area (cm²)

-

Western Blot for Tight Junction Proteins (ZO-1, Occludin)

Western blotting is used to quantify the expression levels of specific proteins.[20][21]

Protocol:

-

Cell Lysis: Wash the Caco-2 monolayer with ice-cold PBS. Lyse the cells directly on the insert using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel (e.g., 4-20% gradient gel).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ZO-1 or occludin (e.g., at 1:1000 dilution) overnight at 4°C.[22][23]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., at 1:2000 dilution) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band density using software like ImageJ.

Immunofluorescence Staining of Tight Junctions

This technique visualizes the localization and organization of TJ proteins at the cell-cell junctions.[24][25]

Protocol:

-

Fixation: Wash Caco-2 monolayers grown on coverslips or Transwell membranes with PBS. Fix the cells with cold methanol for 5 minutes or with 4% paraformaldehyde for 15 minutes at room temperature.[26]

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with a solution containing 1-5% BSA in PBS for 1 hour to prevent non-specific antibody binding.[27]

-

Primary Antibody Incubation: Incubate with primary antibodies against ZO-1 or occludin diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

Mounting: Wash again and mount the coverslip or membrane onto a microscope slide using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.

-

Imaging: Visualize the samples using a confocal or fluorescence microscope.

Conclusion

This compound serves as a potent and bioavailable source of butyrate, playing a multifaceted role in the maintenance and restoration of intestinal barrier function. Its ability to enhance the physical barrier by upregulating tight junction proteins, suppress inflammation via key signaling pathways like NF-κB and NLRP3, and foster a healthy gut microbiome makes it a compelling agent for therapeutic and nutraceutical development. The experimental frameworks and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the clinical applications of this compound in addressing conditions associated with compromised intestinal integrity.

References

- 1. store.sanesolution.com [store.sanesolution.com]

- 2. This compound alleviates gut microbiota dysbiosis to repair intestinal damage in antibiotic-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound (CoreBiome®) enhances butyrate levels and modulates the gut microbiota, barrier function, and immune response in vitro [frontiersin.org]

- 4. Butyric acid - Wikipedia [en.wikipedia.org]

- 5. casadesante.com [casadesante.com]

- 6. healthygut.com [healthygut.com]

- 7. This compound administration improves intestinal development and health in pre-weaned dairy calves fed milk replacer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound Plays an Important Role in Regulating the Growth and Health Status of Juvenile Blunt Snout Bream (Megalobrama amblycephala), as Evidenced by Pathological Examination [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways [mdpi.com]

- 12. This compound Attenuates Metabolic and Inflammatory Changes Associated with Obesity through a GPR109A-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Attenuates Metabolic and Inflammatory Changes Associated with Obesity through a GPR109A-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Caco‐2 Cells as a Model for Intestinal Absorption | Semantic Scholar [semanticscholar.org]

- 18. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]

- 19. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of claudins by western blot and immunofluorescence in different cell lines and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Western Blot Analysis of Claudin-1, Occludin, Afadin, ZO-1, ZO-2, NF-κB, and X-Linked Inhibitor of Apoptosis Protein (XIAP) [bio-protocol.org]

- 22. Increase in the Tight Junction Protein Claudin-1 in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Occludin Antibody | Cell Signaling Technology [cellsignal.com]

- 24. bicellscientific.com [bicellscientific.com]

- 25. researchgate.net [researchgate.net]

- 26. Immunofluorescent Staining of Claudin-2 in Cultured Kidney Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ptglab.com [ptglab.com]

Foundational Research on Tributyrin in Animal Nutrition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyrin, a triglyceride containing three molecules of butyric acid, is increasingly recognized as a pivotal feed additive in animal nutrition.[1][2][3] As a precursor to butyric acid, it offers a more stable and palatable alternative to free butyric acid, which is known for its unpleasant odor and rapid absorption in the upper gastrointestinal tract.[1][4] this compound is hydrolyzed by pancreatic lipase in the small intestine, ensuring a targeted release of butyric acid where it can exert its primary beneficial effects.[4][5][6] This guide synthesizes foundational research on this compound, detailing its impact on animal health and performance, outlining experimental methodologies, and visualizing key biological pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound supplementation in different animal species.

Table 1: Effects of this compound on Growth Performance

| Animal Model | Dosage | Duration | Average Daily Gain (ADG) | Feed Conversion Ratio (FCR) | Final Body Weight (FBW) | Citation |

| Weaned Piglets | 2.5 kg/MT | 35 days | 5% increase | 3-point improvement | - | [4] |

| Weaned Piglets | 0.2% of diet | 40 days | Increased (p=0.046, days 28-40) | Significantly higher G:F ratio (p=0.049) | Increased (p=0.0006, day 40) | [7][8] |

| Weaned Piglets | 2 kg/ton | 14 days | No significant difference | - | - | [9] |

| Juvenile Grass Carp | 0.5 g/kg & 1.0 g/kg | - | 13.76% & 31.49% higher WGR | - | 9.89% & 22.04% higher | [10] |

| Yellow-Feathered Broilers | - | 63 days | - | Decreased (p<0.05, days 22-42) | Tendency to increase (p=0.089) | [3] |

| Ross 308 Broilers | Iso-butyric level with coated sodium butyrate | 35 days | Significant improvement | Significant improvement | - | [5][11] |

| Small-Tailed Han Lambs | 4.0 g/kg of DM | 75 days | Higher (P=0.04) | - | - | [2] |

| Weaned Piglets (LPS Challenge) | - | 28 days | 5.57% numerical increase | - | - | [12] |

Table 2: Effects of this compound on Gut Morphology and Barrier Function

| Animal Model | Dosage | Duration | Villus Height | Crypt Depth | Villus Height:Crypt Depth Ratio (VH:CD) | Tight Junction Protein Expression | Citation |

| Pre-weaned Dairy Calves | 2 g/L of milk | 56 days | Increased in jejunum (P<0.001) & ileum (P=0.074) | - | Increased in jejunum (P=0.046) | Upregulated Claudin-4 in jejunum (P=0.022) & ileum (P=0.029) | [13][14] |

| Weaned Piglets | 2 kg/ton | 14 days | Increased in ileum (275 μm vs 247 μm) | - | Higher in ileum (1.46 vs 1.12) | - | [9] |

| Weaned Piglets | 750 mg/kg | 14 days | Increased | - | Increased | - | [15] |